N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a trifluoromethyl-substituted phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Linkage: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the imidazole derivative using a thioacetamide linkage, typically under mild heating and in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, potentially leading to the formation of less complex derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole or phenyl derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the effects of trifluoromethyl and imidazole groups on biological activity.
Industrial Chemistry:
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the imidazole ring may participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a key differentiator, as it can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)14-2-1-3-15(9-14)26-7-6-24-19(26)30-11-18(27)25-10-13-4-5-16-17(8-13)29-12-28-16/h1-9H,10-12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSJKOPGZCZUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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